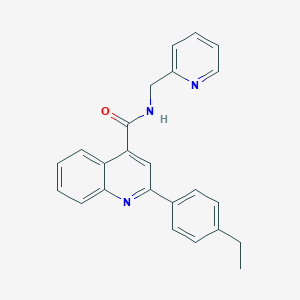
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, also known as EPCQ, is a quinoline-based compound that has received significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in a range of research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In
作用機序
The mechanism of action of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways and enzymes. In cancer cells, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurodegenerative diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification enzymes. In infectious diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit the activity of various enzymes, including DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to have various biochemical and physiological effects. In cancer cells, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neurodegenerative diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to reduce oxidative stress, inflammation, and neuronal damage. In infectious diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit bacterial and fungal growth, and reduce the expression of virulence factors.
実験室実験の利点と制限
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential applications in various research areas. However, there are also some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its limited availability, which can make it expensive.
将来の方向性
There are several future directions for research on 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. Another area is the investigation of the mechanism of action of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in various research areas, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide derivatives with improved solubility and bioavailability, which could enhance its potential applications in vivo. Finally, research could explore the potential of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
In conclusion, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a quinoline-based compound that has shown promise in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. While its mechanism of action is not fully understood, it has been reported to act on various signaling pathways and enzymes. 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several advantages for lab experiments, but also some limitations. Future research could focus on the development of more efficient synthesis methods, investigation of the mechanism of action, development of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide derivatives, and exploration of its potential as a therapeutic agent.
合成法
The synthesis of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported using various methods, including the reaction of 2-aminobenzonitrile with 4-ethylbenzaldehyde and pyridine-2-carboxaldehyde in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-chloroquinoline-4-carboxylic acid with 4-ethylphenylmagnesium bromide, followed by the reaction with pyridine-2-carboxaldehyde. The yield of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide using these methods has been reported to be around 50-60%.
科学的研究の応用
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has shown potential applications in a range of scientific research areas. In cancer research, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to have neuroprotective effects and reduce the accumulation of β-amyloid peptides, which are implicated in Alzheimer's disease. In infectious diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to have antibacterial and antifungal properties.
特性
分子式 |
C24H21N3O |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O/c1-2-17-10-12-18(13-11-17)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-16-19-7-5-6-14-25-19/h3-15H,2,16H2,1H3,(H,26,28) |
InChIキー |
BWRFSTMSDJRPBT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)



![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)




![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)

